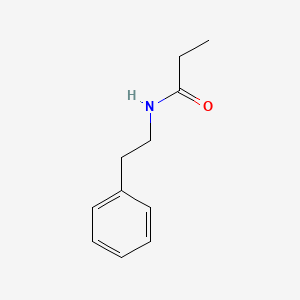

N-Phenethylpropionamide

Description

N-Phenethyl-N-phenylpropionamide (CAS: 1890117-43-7) is an analytical reference standard with structural similarities to synthetic opioids, particularly fentanyl derivatives. Its molecular formula is C₁₇H₁₉NO (molecular weight: 253.3 g/mol). It is stored at -20°C and requires careful handling to avoid degradation .

Properties

CAS No. |

6283-04-1 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(2-phenylethyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

InChI Key |

IABUULYQQIHCIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethylpropionamide, typically involves the reaction of phenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of phenethylamine and the carbonyl group of propionyl chloride .

Industrial Production Methods

the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

N-Phenethylpropionamide, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Phenethylpropionamide, is used in various scientific research applications, including:

Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.

Biology: Studying the interactions of opioid-like compounds with biological systems.

Medicine: Researching the pharmacological properties of opioid analogs.

Industry: Used in forensic chemistry and toxicology for the identification and analysis of fentanyl analogs.

Mechanism of Action

The mechanism of action of N-Phenethylpropionamide, involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opioids, leading to analgesic and euphoric effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and reward pathways .

Comparison with Similar Compounds

N-Phenethyl-N-phenylpropionamide vs. Fentanyl Derivatives

Compound : N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propionamide (CAS: 437-38-7)

- Molecular Formula : C₂₂H₂₈N₂O

- Key Features :

Comparison :

| Parameter | N-Phenethyl-N-phenylpropionamide | Fentanyl Derivative (CAS 437-38-7) |

|---|---|---|

| Molecular Weight | 253.3 g/mol | 352.5 g/mol |

| Substituents | Phenethyl, phenyl | Piperidinyl, phenethyl |

| Pharmacological Role | Research intermediate | Potent opioid analgesic |

| Handling Requirements | Research-only, -20°C storage | Extreme caution; avoid inhalation |

N-Phenethylpropionamide lacks the piperidinyl moiety critical for fentanyl’s μ-opioid receptor affinity, reducing its direct pharmacological potency .

N-Phenethylpropionamide vs. Piperidinylpropionamide Analogues

Compound : N-Phenyl-N-(piperidin-4-yl)propionamide (from enkephalin analog studies)

- Key Features :

Compound : N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)

Comparison :

| Parameter | N-Phenethylpropionamide | Piperidinylpropionamide Analogues |

|---|---|---|

| Key Substituent | Phenethyl | Piperidinyl (+ methoxymethyl) |

| Synthetic Route | Fentanyl byproduct | Propionyl chloride amine acylation |

| Bioactivity | Uncharacterized opioid-like | Targeted enkephalin receptor binding |

| Solubility | Limited (requires solvent optimization) | Enhanced via methoxymethyl group |

Piperidinyl derivatives exhibit tailored receptor interactions, whereas N-phenethylpropionamide’s role is primarily synthetic .

N-Phenethylpropionamide vs. Alkyl-Substituted Propionamides

Compound : N-Butyl-3-phenylpropionamide (CAS: 10264-11-6)

Comparison :

| Parameter | N-Phenethylpropionamide | N-Butyl-3-phenylpropionamide |

|---|---|---|

| Substituent | Phenethyl | Butyl |

| Molecular Weight | 253.3 g/mol | 205.3 g/mol |

| Use Case | Pharmaceutical research | Industrial applications |

| Hazard Profile | Research-grade precautions | Moderate dermal/ocular hazards |

The phenethyl group in N-phenethylpropionamide confers structural similarity to opioids, unlike the simpler alkyl chain in N-butyl derivatives .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.